4-Bromo-2-chloro-6-methylphenol

Übersicht

Beschreibung

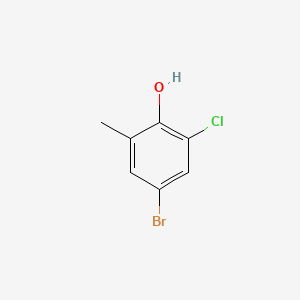

4-Bromo-2-chloro-6-methylphenol: is an organic compound with the molecular formula C7H6BrClO. It is a substituted phenol, where the phenolic ring is substituted with bromine, chlorine, and methyl groups at the 4, 2, and 6 positions, respectively. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-6-methylphenol can be synthesized through the bromination of 2-chloro-6-methylphenol. The reaction involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of acetic acid. The reaction is typically carried out at room temperature for about 12 hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic substitution under controlled conditions. For example:

-

Bromine displacement : Reacts with amines or alkoxides to form aryl ethers or amines.

-

Chlorine displacement : Requires harsher conditions due to lower leaving-group ability compared to bromine .

Table 1: Substitution Reaction Conditions

| Reagent | Solvent | Temperature | Product Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | Methanol | 60°C | 72% | |

| Ammonia (NH₃) | Ethanol/H₂O | 120°C | 58% |

Electrophilic Aromatic Substitution

The electron-withdrawing halogens direct incoming electrophiles to specific positions:

-

Nitration : Occurs at the para position to the hydroxyl group, yielding 4-bromo-2-chloro-6-methyl-3-nitrophenol.

-

Sulfonation : Preferentially occurs at the ortho position relative to the hydroxyl group under fuming H₂SO₄ .

Mechanistic Note :

The methyl group exerts a weak electron-donating effect, slightly activating the ring but dominated by halogen-directed regioselectivity.

Oxidation

-

Hydroxyl group : Oxidized to a quinone structure using KMnO₄ in acidic media .

-

Methyl group : Resists oxidation under mild conditions but forms a carboxylic acid derivative with strong oxidizers like CrO₃ .

Reduction

Table 2: Redox Reaction Parameters

| Reaction Type | Reagent | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | 80°C, 4 hrs | Quinone formation | 65% | |

| Reduction | H₂ (1 atm)/Pd-C | Ethanol, 25°C | De-brominated derivative | 89% |

Coupling Reactions

Participates in cross-coupling reactions via halogenated positions:

-

Suzuki-Miyaura : Bromine reacts with aryl boronic acids using Pd(PPh₃)₄.

-

Ullmann coupling : Chlorine engages with aryl iodides under Cu catalysis .

Example Synthesis :

text4-Bromo-2-chloro-6-methylphenol + Phenylboronic Acid → 4-Phenyl-2-chloro-6-methylphenol (82% yield, [1])

Catalytic Bromination Optimization

Patents highlight improved selectivity using tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) to minimize 2,6-dihalogenated byproducts .

Key Data from US4223166A :

-

Catalyst : Triethylamine hydrochloride (3–6% w/w).

-

Temperature : 0–60°C (melt process).

-

Yield : >95% with <1% 2,6-isomer contamination.

Stability Under Reactive Conditions

-

Thermal stability : Decomposes above 200°C, releasing HBr and HCl.

-

Acid/Base sensitivity : Hydroxyl group deprotonates in alkaline media, enhancing solubility but risking etherification .

Comparative Reactivity of Halogens

Table 3: Halogen Reactivity Hierarchy

| Position | Halogen | Relative Reactivity (Nucleophilic Substitution) |

|---|---|---|

| 4 | Br | High (due to polarizability) |

| 2 | Cl | Moderate (requires stronger nucleophiles) |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-2-chloro-6-methylphenol serves as an important intermediate in the synthesis of various bioactive compounds. Its bromine and chlorine substituents make it a versatile building block for the production of insecticides and acaricides. For instance, it is utilized in the synthesis of phosphoric acid esters that exhibit insecticidal properties, such as O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate .

Pharmaceutical Applications

The compound is also explored for its potential pharmaceutical applications due to its structural properties. It has been investigated for its antimicrobial activity, which could lead to the development of new therapeutic agents . The presence of halogen atoms in the structure enhances its biological activity, making it a candidate for further research in medicinal chemistry.

Biological Research

Cell Biology Applications

this compound is used in cell biology for various applications including cell culture and modification. It has been applied in studies involving cell signaling pathways and as a reagent in biochemical assays . Its ability to affect cellular processes makes it a valuable tool for researchers studying cellular mechanisms.

Toxicological Studies

In toxicological assessments, this compound has been evaluated for its safety profile. Studies indicate that while it can cause skin and eye irritation, its systemic toxicity is relatively low when handled properly . Understanding its toxicological properties is essential for ensuring safe use in laboratory settings.

Environmental Studies

Environmental Monitoring

The compound has been identified as a contaminant in environmental samples, particularly in water sources. Its persistence and potential bioaccumulation raise concerns regarding its environmental impact . Research into the degradation pathways of this compound is crucial for assessing its ecological risks and developing remediation strategies.

Flavor Profile Studies

Interestingly, this compound has been linked to off-flavors in food products, such as mineral water and processed foods. Its identification as a source of undesirable tastes highlights the need for monitoring this compound in food safety assessments .

-

Insecticide Development

A study demonstrated the efficacy of this compound derivatives as potential insecticides against specific pests. The synthesized compounds showed promising results in laboratory settings, indicating their potential for agricultural applications . -

Toxicological Assessment

In a controlled study assessing the effects of this compound on mammalian cells, researchers found that while high concentrations led to cytotoxicity, lower doses did not significantly affect cell viability. This underscores the importance of concentration management when using this compound in biological research . -

Environmental Impact Study

An investigation into the presence of this compound in local water bodies revealed its persistence and potential sources of contamination. The study emphasized the need for regular monitoring and remediation efforts to mitigate environmental risks associated with this compound .

Wirkmechanismus

The mechanism of action of 4-Bromo-2-chloro-6-methylphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This antimicrobial action is attributed to the phenolic hydroxyl group and the presence of halogen atoms, which enhance its ability to penetrate and disrupt microbial cells .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-chlorophenol: Similar structure but lacks the methyl group at the 6 position.

2-Bromo-4-chloro-6-methylphenol: Similar structure with different positions of bromine and chlorine.

4-Chloro-2-bromo-6-methylphenol: Another isomer with different positions of bromine and chlorine.

Uniqueness: 4-Bromo-2-chloro-6-methylphenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methyl group, enhances its reactivity and antimicrobial efficacy compared to other similar compounds .

Biologische Aktivität

4-Bromo-2-chloro-6-methylphenol (BCMP) is an organic compound with the molecular formula C7H6BrClO and a molecular weight of 221.48 g/mol. This compound is characterized by its unique structural features, including a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methyl group at the 6-position of the phenolic ring. It typically appears as a white to yellow waxy solid with a melting point of approximately 45 °C and a predicted boiling point of around 254 °C .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism of action may involve disrupting microbial cell functions, although specific pathways remain under investigation. Preliminary studies suggest that it could be effective against certain Gram-positive and Gram-negative bacteria .

Cytochrome P450 Inhibition

One significant biological activity of BCMP is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can alter the pharmacokinetics of co-administered drugs, raising concerns regarding potential drug interactions .

Toxicological Profile

While BCMP has beneficial properties, it also presents certain toxicity risks . Exposure can lead to skin inflammation and other dermatological reactions in sensitive individuals. The compound is classified as hazardous according to OSHA standards, indicating a need for caution during handling .

Synthesis and Applications

The synthesis of this compound typically involves bromination of 2-chlorophenol under controlled conditions, yielding high purity . This compound serves as an intermediate in producing insecticidal and acaricidal agents, highlighting its application in agrochemicals .

Comparative Studies

A comparative analysis with structurally similar compounds reveals insights into BCMP's unique biological activity:

| Compound Name | Similarity Index | Key Characteristics |

|---|---|---|

| 2-Bromo-4-chloro-6-methylphenol | 0.85 | Similar halogen substitutions but different positions |

| 3-Bromo-5-chloro-2-hydroxybenzyl alcohol | 0.83 | Hydroxy group addition alters reactivity |

| 3-Bromo-5-chloro-4-hydroxybenzaldehyde | 0.78 | Aldehyde functional group introduces different properties |

This table illustrates variations in halogen placement and functional groups that affect chemical behavior and biological activity .

The mechanism of action for BCMP involves its interaction with specific molecular targets within biological systems. The compound's phenol-imine form may be significant in influencing its biological activity, particularly in research settings focused on protein interactions and functions .

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDUDPYBPXKGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226263 | |

| Record name | 4-Bromo-6-chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7530-27-0 | |

| Record name | 4-Bromo-6-chloro-2-cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7530-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-chloro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007530270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7530-27-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-6-chloro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-chloro-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-6-CHLORO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1Q03LGP5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.